![molecular formula C15H18FN3O3 B2584198 [2-Fluoro-3-nitro-6-(1-pyrrolidinyl)phenyl](1-pyrrolidinyl)methanone CAS No. 260553-17-1](/img/structure/B2584198.png)
[2-Fluoro-3-nitro-6-(1-pyrrolidinyl)phenyl](1-pyrrolidinyl)methanone
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Description
[2-Fluoro-3-nitro-6-(1-pyrrolidinyl)phenyl](1-pyrrolidinyl)methanone, also known as fluorophenylpyrrolidinyl ketone (FPPK), is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. FPPK is a member of the cathinone family and is structurally similar to other psychoactive compounds such as methamphetamine and cocaine. However, FPPK has unique properties that make it a valuable tool for scientific research.
Scientific Research Applications
Molecular Structure and Physicochemical Properties
"2-Fluoro-3-nitro-6-(1-pyrrolidinyl)phenylmethanone" shares structural similarities with compounds studied for their physicochemical properties. The compounds studied, like boric acid ester intermediates with benzene rings, were synthesized through multi-step reactions and structurally confirmed using various spectroscopic methods. Conformational and crystallographic analyses were performed, and the molecular structures were validated through density functional theory (DFT). This comprehensive study revealed the molecular electrostatic potential, frontier molecular orbitals, and additional physicochemical properties of the compounds, offering insights into their stability, reactivity, and potential applications in various fields of scientific research (Huang et al., 2021).
Crystallography and Conformational Analysis
Similar compounds have been investigated for their crystal and molecular structure, emphasizing the importance of understanding the spatial arrangement and conformation for applications in material science and pharmacology. The research presents detailed crystallographic and conformational analysis, which forms the basis for understanding the interaction of these compounds with other molecules, which is crucial for drug design and material engineering (Eckhardt et al., 2020).
Synthesis and Antitumor Evaluation
Compounds structurally related to “2-Fluoro-3-nitro-6-(1-pyrrolidinyl)phenylmethanone” have been synthesized and evaluated for their antitumor activities. These studies provide valuable insights into the potential therapeutic applications of such compounds and the importance of structural modifications to enhance their effectiveness against various cancer cell lines (Racané et al., 2006).
Material Sciences and Polymer Chemistry
Research has been conducted on compounds with structural similarities in the context of material sciences, particularly focusing on their stability, solubility, and thermal properties. These studies contribute to the development of new materials with specific characteristics, such as high thermal stability and enhanced solubility, which are valuable in various industrial applications (Sabbaghian et al., 2015).
The scientific research applications of “2-Fluoro-3-nitro-6-(1-pyrrolidinyl)phenylmethanone” are diverse, spanning from detailed molecular structure analysis and physicochemical properties to potential therapeutic uses and material science applications. The synthesis and structural elucidation of related compounds lay the groundwork for further exploration in these domains.
properties
IUPAC Name |
(2-fluoro-3-nitro-6-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O3/c16-14-12(19(21)22)6-5-11(17-7-1-2-8-17)13(14)15(20)18-9-3-4-10-18/h5-6H,1-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWDWMVQYLKACF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=C(C=C2)[N+](=O)[O-])F)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Fluoro-3-nitro-6-(1-pyrrolidinyl)phenyl](1-pyrrolidinyl)methanone |
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